molecular formula C23H19FN4O2S2 B3001877 N-(2-乙基苯基)-3-(2-苯基咪唑并[1,2-a]吡啶-3-基)丙酰胺 CAS No. 1115896-58-6

N-(2-乙基苯基)-3-(2-苯基咪唑并[1,2-a]吡啶-3-基)丙酰胺

货号 B3001877
CAS 编号: 1115896-58-6
分子量: 466.55
InChI 键: IEPDQSRPARHXDI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-ethylphenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide" is a complex organic molecule that may be synthesized through a series of chemical reactions involving aromatic compounds and amides. While the specific compound is not directly mentioned in the provided papers, the synthesis methods and structural analyses of similar compounds can offer insights into the potential synthesis, molecular structure, and chemical properties of the target compound.

Synthesis Analysis

The synthesis of related compounds involves the reaction of α-bromoketones with 2-aminopyridines under varying conditions. For instance, N-(pyridin-2-yl)amides are formed via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene, which is a mild and metal-free process . Similarly, the synthesis of N-arylidene-2-arylimidazo[1,2-a]pyridine-3-ylamine derivatives is achieved through a one-pot multicomponent Strecker reaction under controlled microwave heating, which is catalyst-free and has high atom economy . These methods could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been characterized using various techniques. For example, the crystal structure of (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide has been determined, showing that it crystallizes in the orthorhombic P212121 chiral space group . The compound forms a supramolecular helical chain through hydrogen bonding. Although the target compound is not identical, it is likely to exhibit similar structural features due to the presence of aromatic rings and amide groups.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their functional groups and the reactions they undergo. For instance, the 3-bromoimidazopyridines synthesized from α-bromoketones and 2-aminopyridines can be further transformed into other skeletons, indicating a potential for diverse chemical reactivity . The hybrid anticonvulsant compounds synthesized from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and -butanamides demonstrate the ability to fuse different chemical fragments, which could be relevant for the target compound's reactivity in forming new derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be deduced from the properties of structurally similar compounds. For example, the antisecretory activity of N-[3-(3-(piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1H-tetrazol-5-ylthio)butanamide against histamine-induced gastric acid secretion suggests that the presence of certain functional groups can confer biological activity . Additionally, the spectral and structural study of N-[1-(N,N,N',N'-tetramethylphosphoramidoyl)-1H-benzimidazol-2-yl]-propionimidic ethyl ether provides information on the compound's conformation and intermolecular interactions, which are important for understanding the physical properties .

科学研究应用

  1. 合成技术Harutyunyan 等人(2015 年)的一项研究展示了一种一步合成 N-(吡啶-2-基)丙酰胺的技术,突出了这种化学结构在合成过程中的多功能性。

  2. 褪黑素受体配体El Kazzouli 等人(2011 年)的研究探索了 2-苯基咪唑并[1,2-a]吡啶作为新型褪黑素受体配体的设计和合成,表明在神经药理学中具有潜在应用。

  3. 还原环化Duchek 和 Vasella(2011 年)的一项研究探讨了邻硝基苯胺与膦加热,导致合成各种苯并咪唑和咪唑并[4,5-b]吡啶,提出了一种创建结构相关化合物的的方法。

  4. 杂合抗惊厥剂Kamiński 等人(2015 年)的研究重点是合成 N-苄基-2-(2,5-二氧代吡咯烷-1-基)丙酰胺和相关化合物作为潜在的新型杂合抗惊厥剂,展示了相关化合物的治疗潜力。

  5. 抗炎剂Thabet 等人(2011 年)的一项研究重点介绍了一系列化合物的合成,包括 N-(4-(2-氨基噻唑-2-基)苯基-2-(6-甲氧基萘-2-基)丙酰胺,用于潜在的抗炎应用。

  6. 抗菌活性:Tumosienė 等人(2012 年)对由 3-[(4-甲基苯基)氨基]丙烷肼及其 N'-苯基甲酰基衍生物合成的唑类衍生物进行了研究,显示出对某些细菌菌株具有良好的抗菌活性。

  7. 氧化反应中的催化活性:Saddik 等人(2012 年)研究了咪唑并[1,2-a]吡啶衍生物在邻苯二酚氧化中的催化活性,表明在化学过程中具有应用。

  8. 抗惊厥特性Kamiński 等人(2015 年)的另一项研究探索了源自 2-(2,5-二氧代吡咯烷-1-基)丙酰胺的杂合化合物的抗惊厥活性,表明在癫痫治疗中具有潜力。

  9. 抑制 ADP-核糖基转移酶:Lindgren 等人(2013 年)专注于合成和评估人 ADP-核糖基转移酶 ARTD3/PARP3 的抑制剂,包括 3-(4-氧代-3,4-二氢喹唑啉-2-基)-N-[1-(吡啶-2-基)乙基]丙酰胺,这在癌症研究中具有意义。

  10. 缓蚀:El Aatiaoui 等人(2021 年)评估了咪唑并(1,2-a)吡啶基席夫碱作为低碳钢缓蚀剂的有效性,展示了它们在材料科学应用中的潜力。

属性

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2S2/c1-13-8-9-16(10-17(13)24)26-20(30)12-31-23-27-18(11-19(29)28-23)21-14(2)25-22(32-21)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPDQSRPARHXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。